molecular formula C23H23NO5 B11543267 ethyl (4Z)-4-(3,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-4-(3,4-dimethoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11543267
M. Wt: 393.4 g/mol
InChI Key: AYWWLBQSADLZIQ-AQTBWJFISA-N
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Description

ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a phenyl group, and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization and further functionalization to yield the final product. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Analogous pyrrole derivatives: These compounds share the pyrrole ring structure but differ in their substituents and functional groups.

    Phenyl-substituted compounds: These compounds have phenyl groups with various substituents, leading to different chemical and biological properties.

    Methoxy-substituted compounds: These compounds contain methoxy groups, which can influence their reactivity and biological activity.

The uniqueness of ETHYL (4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

ethyl (4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate

InChI

InChI=1S/C23H23NO5/c1-5-29-23(26)21-15(2)24(17-9-7-6-8-10-17)22(25)18(21)13-16-11-12-19(27-3)20(14-16)28-4/h6-14H,5H2,1-4H3/b18-13-

InChI Key

AYWWLBQSADLZIQ-AQTBWJFISA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3)C

Origin of Product

United States

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